molecular formula C21H23BrN2O3 B2486586 4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034237-78-8

4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2486586
CAS No.: 2034237-78-8
M. Wt: 431.33
InChI Key: WYPAMEXYKIWHDJ-UHFFFAOYSA-N
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Description

4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound and its derivatives have been synthesized and investigated for their potential as β-lactamase inhibitors, which are crucial in overcoming antibiotic resistance. These compounds show promise in enhancing the efficacy of existing antibiotics (Bentley & Hunt, 1980).
  • Research on similar azetidinone derivatives indicates their potential in inhibiting human leukocyte elastase, a significant target in inflammatory diseases (Finke et al., 1995).

Antibacterial and Antifungal Applications

  • A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives demonstrated their significant antibacterial and antifungal activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Shah et al., 2014).
  • Similar studies on novel phenyl pyrazoline derivatives also emphasize their antimicrobial efficacy, further supporting the role of azetidinone derivatives in combating various microbial infections (Shah & Patel, 2012).

Potential in Treating Psychiatric Disorders

  • The compound, as an orexin-1 receptor antagonist, has shown effectiveness in attenuating stress-induced hyperarousal without causing hypnotic effects, suggesting its utility in treating stress-related psychiatric disorders (Bonaventure et al., 2015).

Anti-leishmanial Activity

  • Derivatives of the compound have been synthesized and evaluated for their antileishmanial activity, demonstrating significant potential against Leishmania major, a parasite responsible for the disease leishmaniasis (Singh et al., 2012).

Properties

IUPAC Name

4-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-14-10-17(11-21(26)24(14)16-7-8-16)27-18-12-23(13-18)20(25)9-6-15-4-2-3-5-19(15)22/h2-5,10-11,16,18H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPAMEXYKIWHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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